MFCD09058136
Description
Compounds with analogous MDL identifiers, such as those documented in –6 and 13, typically belong to organoboronic acids, fluorinated aromatics, or heterocyclic derivatives. These classes are often utilized in catalysis, medicinal chemistry, or materials science due to their tunable electronic and steric properties . For example, boronic acids (e.g., CAS 1046861-20-4 in ) are critical in Suzuki-Miyaura cross-coupling reactions, while fluorinated ketones (e.g., CAS 1533-03-5 in ) exhibit enhanced metabolic stability in drug design.
Properties
Molecular Formula |
C12H7Cl2NO3S2 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3,5-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H7Cl2NO3S2/c13-7-1-6(2-8(14)4-7)3-9-11(18)15(5-10(16)17)12(19)20-9/h1-4H,5H2,(H,16,17)/b9-3- |
InChI Key |
AHFDRXAXMGHASC-OQFOIZHKSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD09058136 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:
Step 1: Selection of starting materials such as specific organic compounds.
Step 2: Application of reaction conditions like temperature, pressure, and catalysts to facilitate the desired chemical transformations.
Step 3: Purification of the final product using techniques like chromatography or recrystallization to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
MFCD09058136 undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
MFCD09058136 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD09058136 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD09058136 with structurally and functionally related compounds, extrapolated from methodologies in , and 13. Key parameters include molecular properties, solubility, and bioactivity profiles.
Key Findings:
Structural Similarity: CAS 1046861-20-4 (boronic acid derivative) shares a high similarity score (0.87) with this compound, suggesting comparable reactivity in cross-coupling reactions. Its Br/Cl substituents enhance electrophilicity but reduce solubility compared to non-halogenated analogs .
Functional Differences :
- Bioavailability : this compound and CAS 1046861-20-4 both exhibit BBB permeability, unlike CAS 1533-03-5 and 1761-61-1, which are restricted due to higher polarity or fluorinated groups .
- Reactivity : Brominated aromatics (e.g., CAS 1761-61-1) show lower synthetic accessibility (3.12 vs. 2.07 for this compound), likely due to challenges in handling brominated intermediates .
Thermodynamic Properties :
- This compound’s logP (2.15) aligns with boronic acids, balancing lipophilicity for membrane penetration and aqueous solubility for reaction efficiency . In contrast, fluorinated ketones (logP 3.02) prioritize metabolic stability over solubility .
Notes on Methodology and Limitations
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